7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
7-Allyl-1,3-diazaspiro[45]decane-2,4-dione is a spirocyclic compound that features a unique structural motif This compound is characterized by a spiro linkage between a diazaspirodecane core and a dione functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an allyl-substituted amine, with a carbonyl compound. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the allyl position.
Scientific Research Applications
7-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaspiro[4.5]decane-2,4-dione: Lacks the allyl group, resulting in different reactivity and applications.
8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione: Features an ethyl group instead of an allyl group, leading to variations in chemical behavior.
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione:
Uniqueness
The presence of the allyl group in 7-Allyl-1,3-diazaspiro[4.5]decane-2,4-dione imparts unique reactivity and potential applications compared to its analogs. This structural feature allows for a broader range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
906456-07-3 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
7-prop-2-enyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C11H16N2O2/c1-2-4-8-5-3-6-11(7-8)9(14)12-10(15)13-11/h2,8H,1,3-7H2,(H2,12,13,14,15) |
InChI Key |
UMKOMKQKXDZYCC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCC2(C1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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